molecular formula C7H6BrClMgO B2741897 5-Chloro-2-methoxyphenylmagnesium bromide CAS No. 419535-75-4

5-Chloro-2-methoxyphenylmagnesium bromide

Cat. No.: B2741897
CAS No.: 419535-75-4
M. Wt: 245.78
InChI Key: GAFVLSUAFZZUMW-UHFFFAOYSA-M
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Description

5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound commonly used as a reagent in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly useful in the synthesis of various organic molecules due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxyphenylmagnesium bromide is typically prepared by reacting 5-chloro-2-methoxyphenyl bromide with magnesium in the presence of a solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxyphenylmagnesium bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

5-Chloro-2-methoxyphenylmagnesium bromide is widely used in scientific research for its role in organic synthesis. Its applications include:

    Chemistry: Synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Used in the preparation of biologically active compounds.

    Medicine: Synthesis of intermediates for drug development.

    Industry: Production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity of the Grignard reagent is influenced by the electronic and steric properties of the substituents on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium Bromide
  • 2-Methoxyphenylmagnesium Bromide
  • 3-Chlorophenylmagnesium Bromide

Uniqueness

5-Chloro-2-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. These substituents influence the reactivity and selectivity of the compound in various reactions. The chloro group is electron-withdrawing, while the methoxy group is electron-donating, providing a unique balance that can be exploited in synthetic applications .

Biological Activity

5-Chloro-2-methoxyphenylmagnesium bromide is an organomagnesium compound primarily utilized in organic synthesis, particularly as a Grignard reagent. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. As a Grignard reagent, it can form covalent bonds with electrophilic centers in biomolecules, influencing several biochemical pathways.

Target Interactions

  • Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes, such as 5-lipoxygenase (5-LO), which is involved in the inflammatory process. The reported IC50 value for this inhibition is approximately 100 µM .
  • Receptor Binding : It may bind to various receptors, leading to modulation of signaling pathways that affect cellular responses.

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are essential for understanding its biological efficacy and safety.

  • Absorption : As a Grignard reagent, it is typically used in situ and not administered directly in vivo.
  • Distribution : The compound's distribution within tissues can significantly influence its biological activity, as localization in specific organelles may enhance or inhibit its effects.
  • Metabolism : It is likely metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism and can lead to the formation of active or inactive metabolites.

Cellular Effects

This compound affects various cellular processes:

  • Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes.
  • Cell Signaling Pathways : The compound may modulate signaling pathways involving kinases and phosphatases, impacting cellular responses to external stimuli.

Case Studies

Several studies have explored the biological implications of compounds related to or derived from this compound:

  • Anticancer Activity : Research indicates that derivatives of similar structures can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
  • Anti-inflammatory Effects : The inhibition of 5-lipoxygenase suggests potential applications in treating inflammatory diseases .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

  • Low Doses : May enhance metabolic activities and promote beneficial cellular functions.
  • High Doses : Can lead to cytotoxic effects, including cellular damage and disruption of normal physiological processes.

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Enzyme InhibitionInhibits 5-lipoxygenase (IC50 ~100 µM)
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Properties

IUPAC Name

magnesium;1-chloro-4-methoxybenzene-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHICYTZXDCCPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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